4-Chloro-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid
Overview
Description
4-Chloro-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid is a heterocyclic compound that features a pyrrolo[2,3-b]pyridine core structure with a chlorine atom at the 4-position and a carboxylic acid group at the 5-position. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmaceuticals.
Scientific Research Applications
4-Chloro-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid has several applications in scientific research:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceuticals, particularly those targeting specific enzymes or receptors.
Biological Studies: The compound is studied for its potential biological activities, including anti-cancer and anti-inflammatory properties.
Chemical Synthesis: It serves as an intermediate in the synthesis of more complex heterocyclic compounds used in various chemical research.
Mechanism of Action
1H-Pyrrolo[2,3-b]pyridine derivatives, including 4-Chloro-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid, have been studied as potential immunomodulators targeting JAK3 . JAK3 plays crucial roles in modulating a number of inflammatory and immune mediators . The effects of JAK3 inhibition are suspected to be limited to the immune system .
Future Directions
The future directions of research on 4-Chloro-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid could involve further exploration of its potential as an immunomodulator, particularly in relation to its effects on JAK3 . Additionally, more detailed studies on its physical and chemical properties, as well as its safety and hazards, would be beneficial.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of pyridine derivatives with halogenating agents followed by cyclization and oxidation steps. For instance, starting from 2,3-dibromopyridine, the compound can be synthesized through a series of reactions including halogenation, cyclization, and oxidation .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and efficient purification techniques to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions: 4-Chloro-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid undergoes various chemical reactions including:
Substitution Reactions: The chlorine atom at the 4-position can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, which can be useful in further synthetic applications.
Cyclization Reactions: The pyrrolo[2,3-b]pyridine core can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often under basic conditions.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrrolo[2,3-b]pyridine derivatives, while oxidation and reduction can lead to different functionalized compounds .
Comparison with Similar Compounds
- 4-Chloro-7-azaindole
- 1H-Pyrrolo[2,3-b]pyridine-5-carboxylic acid
- 5-Bromo-7-azaindole
Comparison: 4-Chloro-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid is unique due to the presence of both a chlorine atom and a carboxylic acid group, which confer specific chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic properties and biological activities, making it a valuable compound for drug development and chemical research .
Properties
IUPAC Name |
4-chloro-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClN2O2/c9-6-4-1-2-10-7(4)11-3-5(6)8(12)13/h1-3H,(H,10,11)(H,12,13) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJZMFAGWKZNYPX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=NC=C(C(=C21)Cl)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80649815 | |
Record name | 4-Chloro-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80649815 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.59 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
920966-03-6 | |
Record name | 4-Chloro-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80649815 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Chloro-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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